molecular formula C10H16N2O5 B6967748 1-[2-(2-Hydroxyethoxy)ethyl]-3-propan-2-ylimidazolidine-2,4,5-trione

1-[2-(2-Hydroxyethoxy)ethyl]-3-propan-2-ylimidazolidine-2,4,5-trione

Cat. No.: B6967748
M. Wt: 244.24 g/mol
InChI Key: LEEKEBOTVLGIBB-UHFFFAOYSA-N
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Description

1-[2-(2-Hydroxyethoxy)ethyl]-3-propan-2-ylimidazolidine-2,4,5-trione is an organic compound with a complex structure that includes an imidazolidine ring substituted with hydroxyethoxy and propan-2-yl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[2-(2-Hydroxyethoxy)ethyl]-3-propan-2-ylimidazolidine-2,4,5-trione typically involves the reaction of imidazolidine derivatives with hydroxyethoxy and propan-2-yl groups under controlled conditions. The reaction conditions often include specific temperatures, solvents, and catalysts to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale reactions using automated systems to control the reaction parameters precisely. The use of continuous flow reactors and advanced purification techniques, such as chromatography and crystallization, ensures the efficient production of high-purity this compound.

Chemical Reactions Analysis

Types of Reactions

1-[2-(2-Hydroxyethoxy)ethyl]-3-propan-2-ylimidazolidine-2,4,5-trione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxidation products, depending on the reagents and conditions used.

    Reduction: Reduction reactions can modify the functional groups within the compound, leading to different derivatives.

    Substitution: The hydroxyethoxy and propan-2-yl groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives.

Scientific Research Applications

1-[2-(2-Hydroxyethoxy)ethyl]-3-propan-2-ylimidazolidine-2,4,5-trione has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound’s biological activity is investigated for potential therapeutic applications, such as enzyme inhibition or receptor modulation.

    Medicine: Research explores its potential as a drug candidate for treating various diseases, including cancer and infectious diseases.

    Industry: The compound is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism by which 1-[2-(2-Hydroxyethoxy)ethyl]-3-propan-2-ylimidazolidine-2,4,5-trione exerts its effects involves interactions with specific molecular targets and pathways. These may include binding to enzymes or receptors, altering their activity, and modulating cellular signaling pathways. The exact mechanism depends on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    1-[2-(2-Hydroxyethoxy)ethyl]piperazine: This compound has a similar hydroxyethoxyethyl group but differs in the ring structure, which is a piperazine instead of an imidazolidine.

    2-(2-Hydroxyethoxy)ethyl acetate: This compound shares the hydroxyethoxyethyl group but has an acetate functional group instead of the imidazolidine ring.

Uniqueness

1-[2-(2-Hydroxyethoxy)ethyl]-3-propan-2-ylimidazolidine-2,4,5-trione is unique due to its specific combination of functional groups and ring structure, which confer distinct chemical and biological properties. This uniqueness makes it valuable for various applications, as it can interact with different molecular targets and undergo diverse chemical transformations.

Properties

IUPAC Name

1-[2-(2-hydroxyethoxy)ethyl]-3-propan-2-ylimidazolidine-2,4,5-trione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16N2O5/c1-7(2)12-9(15)8(14)11(10(12)16)3-5-17-6-4-13/h7,13H,3-6H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LEEKEBOTVLGIBB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1C(=O)C(=O)N(C1=O)CCOCCO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16N2O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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